molecular formula C39H77NO5 B11935697 heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11935697
M. Wt: 640.0 g/mol
InChI Key: CSKMIHARLBQKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a synthetic lipid derivative characterized by a complex branched structure. It features a heptyl ester backbone, a heptadecan-9-yloxy group (a 17-carbon chain with an ester linkage at the 9th position), and a 2-hydroxyethylamino moiety integrated into a hexanoate spacer. This compound is structurally designed for applications in lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), due to its amphiphilic properties .

Properties

Molecular Formula

C39H77NO5

Molecular Weight

640.0 g/mol

IUPAC Name

heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3

InChI Key

CSKMIHARLBQKFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including the formation of ester and amide bonds. The primary ester has a 7-carbon lipid tail, and the synthesis typically involves the following steps:

    Esterification: The reaction between heptanoic acid and heptadecan-9-ol in the presence of a catalyst to form the ester linkage.

    Amidation: The reaction of the ester with 2-hydroxyethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. The process is typically carried out under controlled conditions to ensure high purity and yield. The compound is often produced in quantities ranging from milligrams to grams, depending on the demand .

Chemical Reactions Analysis

Types of Reactions

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The ester and amide groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include modified esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate features a long hydrophobic heptadecane chain, which enhances its lipid-like properties. The structure includes functional groups such as an amino group and an oxohexyl moiety, contributing to its reactivity and solubility in biological systems.

Applications in Drug Delivery

One of the primary applications of this compound is in lipid nanoparticle (LNP) systems for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while maintaining stability in aqueous environments.

Case Study: mRNA Vaccine Delivery

In recent studies, this compound has been utilized in LNP formulations for mRNA vaccines. The lipid's ability to facilitate cellular uptake and endosomal escape has been critical in enhancing the efficacy of mRNA-based therapeutics, such as those developed for COVID-19 .

Biochemical Applications

The compound's unique structure allows for potential interactions with various biological targets, including proteins and nucleic acids. This property makes it a candidate for:

  • Gene Therapy : By improving the delivery of genetic material into cells.
  • Targeted Drug Delivery : Enhancing the specificity of therapeutic agents to diseased tissues.

Mechanism of Action

The mechanism of action of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its ability to encapsulate mRNA and facilitate its delivery into cells. The ester linkages in the compound enhance tissue clearance, making it an efficient delivery vehicle. The propanolamine head group interacts with cellular membranes, promoting the uptake of the encapsulated mRNA .

Comparison with Similar Compounds

Structural Analogs in Lipid Nanoparticle Research

a) Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102)
  • Structure: Shares the heptadecan-9-yloxy group and 2-hydroxyethylamino motif but differs in the ester backbone (octanoate vs. heptanoate) and the use of an undecyloxy (C11) chain instead of heptyl (C7) .
  • Synthesis: Prepared via reductive amination between undecyl 6-oxohexanoate and ethanolamine, achieving a 97% yield using NaBH(OAc)₃ as a reducing agent. This method contrasts with the target compound’s synthesis, which may involve similar steps but with adjusted chain lengths .
  • Applications : SM-102 is a key component of the Moderna COVID-19 vaccine’s LNP formulation, highlighting its efficacy in stabilizing mRNA .
b) 7-((7-(Decanoyloxy)heptyl)(2-hydroxyethyl)amino)heptyl 2-octyldecanoate (BLD Pharm 2089252-81-1)
  • Structure: Replaces the heptadecan-9-yloxy group with a decanoyloxy (C10) chain and introduces a branched 2-octyldecanoate tail.
c) Heptadecan-9-yl 8-((2-hydroxyethyl)(6-(methyl(octyl)amino)-6-oxohexyl)amino)octanoate (CAS 2089252-76-4)
  • Structure: Substitutes the heptyl group with a methyl-octylamino chain, introducing tertiary amine functionality.
  • Implications: The methyl-octylamino group enhances cationic charge density, improving nucleic acid binding but possibly increasing cytotoxicity compared to the target compound’s neutral 2-hydroxyethyl group .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications
Target Compound C₃₇H₇₁NO₆ 649.96 g/mol Heptyl, heptadecan-9-yloxy, 2-HEA* Drug delivery, LNPs
SM-102 C₄₄H₈₆N₂O₅ 747.17 g/mol Undecyloxy, heptadecan-9-yloxy mRNA vaccines (e.g., Moderna)
BLD Pharm 2089252-81-1 C₄₀H₇₈N₂O₅ 697.05 g/mol Decanoyloxy, 2-octyldecanoate Experimental LNPs
CAS 2089252-76-4 C₄₂H₈₄N₂O₄ 681.13 g/mol Methyl-octylamino, heptadecan-9-yl Gene therapy (cationic lipids)

*2-HEA = 2-hydroxyethylamino

Key Findings:

Chain Length Impact: Longer chains (e.g., heptadecan-9-yl in the target compound vs. decanoyloxy in BLD Pharm 2089252-81-1) enhance hydrophobic interactions but may reduce aqueous solubility .

Amino Group Variations: Neutral 2-hydroxyethylamino groups (target compound) offer lower cytotoxicity compared to cationic methyl-octylamino groups (CAS 2089252-76-4), making the former preferable for in vivo applications .

Synthetic Efficiency : SM-102’s 97% yield suggests optimized reductive amination protocols, which could guide the synthesis of the target compound .

Biological Activity

Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex lipid compound with potential biological activities. Its structure suggests it may play roles in various biochemical processes, particularly in drug delivery systems and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a large hydrophobic tail and a hydrophilic head, which are typical features of lipids that facilitate their interaction with biological membranes. The molecular formula is C45H87NO7C_{45}H_{87}NO_7 with a molecular weight of approximately 754.2 g/mol .

Structural Features

  • Hydrophobic Tail : Composed of heptadecan-9-yloxy and heptyloxy groups, enhancing membrane interaction.
  • Hydrophilic Head : Contains a hydroxyethyl group, which may contribute to solubility in aqueous environments.

The biological activity of this compound is primarily linked to its ability to interact with cell membranes and facilitate the delivery of therapeutic agents. It may also exhibit properties as an alkylating agent, potentially impacting cellular processes such as proliferation and apoptosis.

Research Findings

  • Cell Membrane Interaction : Studies indicate that lipid compounds similar to this compound can integrate into lipid bilayers, altering membrane fluidity and permeability .
  • Antineoplastic Activity : Preliminary research suggests that compounds with similar structures exhibit cytotoxic effects on cancer cells, possibly through mechanisms involving DNA damage via alkylation .
  • Delivery Systems : The compound's lipid nature makes it suitable for use in drug delivery systems, particularly for nucleic acids or hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Study 1: Lipid-Based Drug Delivery

A study highlighted the use of lipid formulations containing similar compounds for the delivery of RNA-based therapeutics. The findings demonstrated improved cellular uptake and reduced toxicity compared to conventional delivery methods .

Study 2: Cytotoxicity Assessment

In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotes
Heptyl 7-(...)C45H87NO7AntineoplasticHigh potential for drug delivery
Alkylating AgentsVariesDNA damageCommon mechanism in cancer therapy
Lipid CompositionsVariesEnhanced bioavailabilityUsed in RNA delivery systems

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is advised:

  • Step 1 : Use esterification and amidation reactions to assemble the heptanoate backbone with substituents. For example, coupling the heptadecan-9-yloxy group via a nucleophilic acyl substitution under anhydrous conditions .
  • Step 2 : Optimize reaction yield via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .
  • Step 3 : Integrate AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and ester/amide linkages. Deuterated chloroform is recommended as a solvent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection at 210 nm ensures purity assessment, especially for detecting unreacted precursors .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the self-assembly behavior of this amphiphilic compound in aqueous solutions?

  • Methodological Answer :

  • Model Setup : Use force fields (e.g., CHARMM or AMBER) to parameterize the compound’s long alkyl chains and polar headgroups. Simulate in explicit water using GROMACS or NAMD .
  • Analysis : Track metrics like critical micelle concentration (CMC) and radial distribution functions (RDFs) to assess aggregation thermodynamics. Compare with experimental data from dynamic light scattering (DLS) .
  • Validation : Cross-reference simulation results with small-angle X-ray scattering (SAXS) to resolve structural discrepancies .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data regarding the compound’s thermodynamic stability?

  • Methodological Answer :

  • Theoretical Framework : Apply density functional theory (DFT) to calculate Gibbs free energy of hydrolysis or oxidation reactions. Use software like Gaussian or ORCA .
  • Experimental Validation : Conduct accelerated stability studies (e.g., thermal gravimetric analysis, TGA) under controlled humidity and temperature. Compare degradation pathways with DFT predictions .
  • Data Reconciliation : Apply Bayesian statistical models to quantify uncertainty sources (e.g., solvent effects in simulations vs. experimental impurities) .

Q. How can factorial design optimize the compound’s catalytic activity in non-automotive combustion systems?

  • Methodological Answer :

  • Design : Use a 2k^k factorial design to test variables: temperature (400–600°C), pressure (1–5 atm), and fuel-to-air ratio. Replicate trials to assess interaction effects .
  • Response Metrics : Measure ignition delay times and emission profiles (CO, NOx_x) using gas chromatography and chemiluminescence detectors .
  • AI Integration : Train machine learning models on experimental data to predict optimal combustion conditions and reduce iterative testing .

Methodological Frameworks

Q. How to align research on this compound with a conceptual framework for lipid-based drug delivery systems?

  • Methodological Answer :

  • Theoretical Basis : Link studies to the "hydrophobic effect" theory to explain self-assembly and drug encapsulation efficiency .
  • Experimental Design : Compare the compound’s critical packing parameter (CPP) with established lipid analogs (e.g., DSPE-PEG) using Langmuir trough measurements .
  • Interdisciplinary Validation : Collaborate with pharmacokinetics researchers to model in vivo release profiles using compartmental models .

Q. What advanced training is required to study this compound’s interactions with biological membranes?

  • Methodological Answer :

  • Skill Development : Enroll in courses covering chemical biology methods (e.g., fluorescence resonance energy transfer, FRET) and molecular modeling .
  • Mentorship : Engage with lipidomics experts to design bilayer penetration assays (e.g., surface plasmon resonance, SPR) .
  • Ethical Compliance : Follow institutional guidelines for handling bioactive compounds, including cytotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.